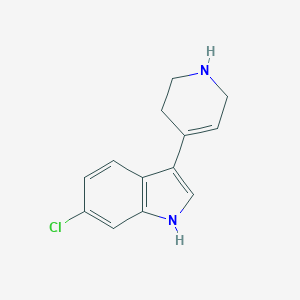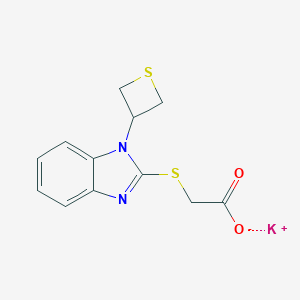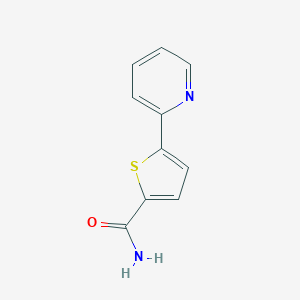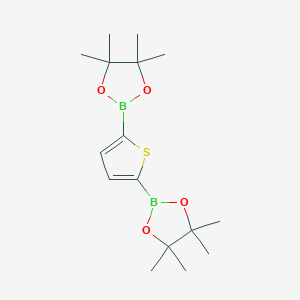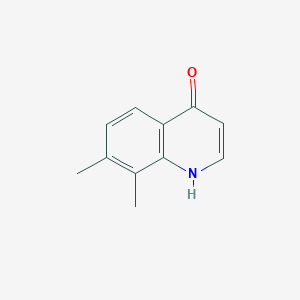![molecular formula C19H13Cl2N7O4 B061773 [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene CAS No. 172701-69-8](/img/structure/B61773.png)
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene involves the formation of a stable complex with nitric oxide. This complex formation results in a change in the fluorescence properties of the compound, which can be used for the detection of nitric oxide in biological systems. In photodynamic therapy, this compound is activated by light, which results in the production of reactive oxygen species that can induce cell death in cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene are dependent on its application. In the case of its use as a fluorescent probe for the detection of nitric oxide, this compound has been shown to have high selectivity and sensitivity for nitric oxide detection. In photodynamic therapy, this compound has been shown to induce cell death in cancer cells through the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene for lab experiments include its high selectivity and sensitivity for nitric oxide detection, its potential use as a photosensitizer for photodynamic therapy in cancer treatment, and its potential use as a material for organic electronics. However, the limitations of this compound include its complex synthesis method and the potential for toxicity in biological systems.
Orientations Futures
There are several future directions for the study of [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene. These include the development of new synthesis methods that are more efficient and less toxic, the optimization of its use as a fluorescent probe for the detection of nitric oxide in biological systems, and the investigation of its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to determine the potential applications of this compound as a material for organic electronics and to investigate its potential toxicity in biological systems.
Méthodes De Synthèse
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene is synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-chlorobenzylamine and 4-methoxyphenyl hydrazine to form 2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. This intermediate compound is then reacted with chloromethyl methyl ether and sodium hydroxide to form 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine. The final step involves the reaction of 5-(chloromethyl)-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl hydrazine with 4-nitrophenylhydrazine and sodium azide to form the final product [5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene.
Applications De Recherche Scientifique
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene has potential applications in various fields of scientific research. This compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems. It has also been studied for its potential use as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, this compound has been studied for its potential use as a material for organic electronics.
Propriétés
Numéro CAS |
172701-69-8 |
|---|---|
Nom du produit |
[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene |
Formule moléculaire |
C19H13Cl2N7O4 |
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C19H13Cl2N7O4/c1-31-17-16(19-25-23-15(10-20)32-19)26-27(14-4-2-3-11(21)9-14)18(17)24-22-12-5-7-13(8-6-12)28(29)30/h2-9H,10H2,1H3 |
Clé InChI |
GFNIMJBHZLTNCT-UHFFFAOYSA-N |
SMILES |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1=C(N(N=C1C2=NN=C(O2)CCl)C3=CC(=CC=C3)Cl)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Synonymes |
[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methox y-pyrazol-3-yl]-(4-nitrophenyl)diazene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



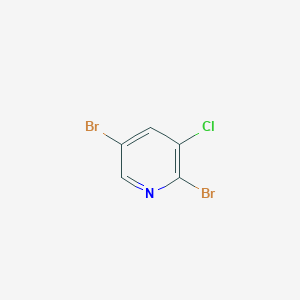
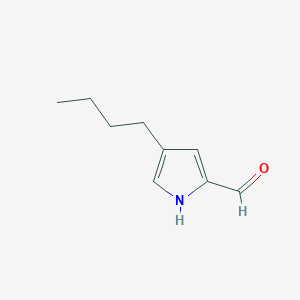
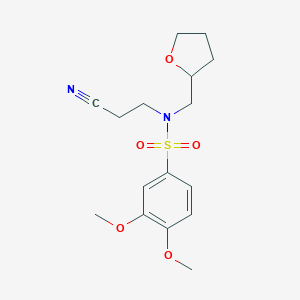
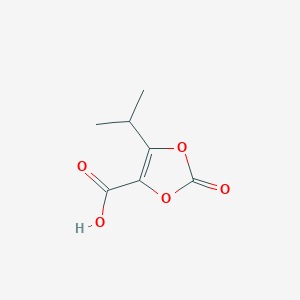
![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)
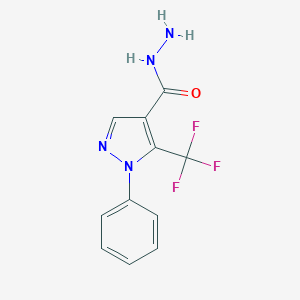
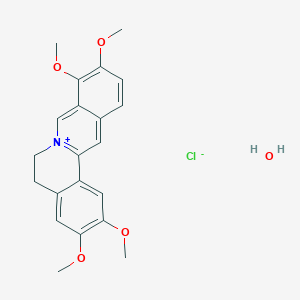
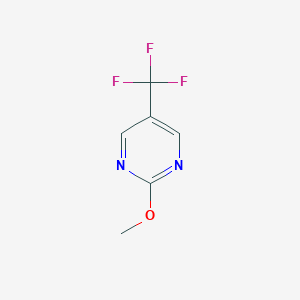
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
